molecular formula C8H8INO3 B13515754 (5-Iodo-2-methyl-3-nitrophenyl)methanol

(5-Iodo-2-methyl-3-nitrophenyl)methanol

Cat. No.: B13515754
M. Wt: 293.06 g/mol
InChI Key: DGMBKPGBOWNNFB-UHFFFAOYSA-N
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Description

(5-Iodo-2-methyl-3-nitrophenyl)methanol is a halogenated nitroaromatic compound featuring a benzene ring substituted with a methyl group (position 2), a nitro group (position 3), an iodine atom (position 5), and a hydroxymethyl (–CH2OH) moiety. Its molecular formula is C8H8INO3, with a molecular weight of 305.06 g/mol (calculated). For example, iodine incorporation might involve electrophilic substitution or halogen exchange, as seen in the synthesis of related iodoacetophenones (e.g., via iodine monochloride in acetic acid) .

The compound’s structural features confer distinct physicochemical properties:

  • Electron-withdrawing groups (nitro, iodine) reduce electron density on the aromatic ring, influencing reactivity in substitution or coupling reactions.
  • The hydroxymethyl group enhances solubility in polar solvents (e.g., methanol, DMSO), a trait shared with structurally similar alcohols .

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

(5-iodo-2-methyl-3-nitrophenyl)methanol

InChI

InChI=1S/C8H8INO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3

InChI Key

DGMBKPGBOWNNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 2-methylphenol followed by iodination and reduction steps. The general synthetic route can be summarized as follows:

    Nitration: 2-methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitro-2-methylphenol.

    Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to produce 5-iodo-2-methyl-3-nitrophenol.

    Reduction: Finally, the nitro group is reduced to a hydroxyl group using a reducing agent like sodium borohydride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be further reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: (5-Iodo-2-methyl-3-nitrophenyl)formaldehyde.

    Reduction: (5-Iodo-2-methyl-3-aminophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Iodo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Iodo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit high structural similarity to (5-Iodo-2-methyl-3-nitrophenyl)methanol, as indicated by computational similarity scores (0.87–0.96) :

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
(5-Iodo-2-nitrophenyl)methanol 150022-33-6 –NO₂ (2), –I (5), –CH₂OH (1) C7H6INO3 291.03 Lacks methyl group at position 2
(2-Amino-3-iodo-5-nitrophenyl)methanol 1427501-75-4 –NH₂ (2), –I (3), –NO₂ (5), –CH₂OH C7H7IN2O3 294.05 Amino group replaces methyl; iodine shifted to position 3
5-Iodo-2-methyl-3-nitroaniline 6942-35-4 –NH₂ (1), –CH₃ (2), –NO₂ (3), –I (5) C7H7IN2O2 278.05 –CH₂OH replaced with –NH₂ at position 1

Key Observations :

  • Positional isomerism (e.g., iodine at position 3 vs. 5) alters electronic distribution and steric effects, impacting reactivity. For instance, iodine at position 5 in the target compound may enhance para-directing effects during further substitution reactions.
  • Functional group swaps (e.g., –CH₂OH vs. The hydroxymethyl group improves hydrophilicity compared to aniline derivatives .

Data Tables

Table 1: Structural Comparison of Similar Compounds

Property This compound (5-Iodo-2-nitrophenyl)methanol 5-Iodo-2-methyl-3-nitroaniline
Molecular Formula C8H8INO3 C7H6INO3 C7H7IN2O2
Molecular Weight (g/mol) 305.06 291.03 278.05
Key Substituents –CH₃ (2), –NO₂ (3), –I (5), –CH₂OH –NO₂ (2), –I (5), –CH₂OH –CH₃ (2), –NO₂ (3), –I (5), –NH₂
Similarity Score Reference (1.00) 0.96 0.88

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